Calcium DL-aspartate

Description

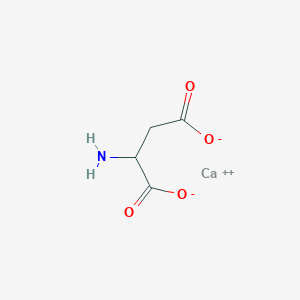

Calcium DL-aspartate is a chemical compound that brings together two fundamental components of biochemistry: calcium, an essential mineral, and aspartic acid, an amino acid. This article delves into the scientific understanding of this specific compound, exploring its structure, the rationale behind its academic study, and the historical context that underpins its significance.

This compound is the calcium salt of a racemic mixture of aspartic acid. ontosight.ai This means it is composed of calcium ions and both the D- and L-enantiomers of aspartic acid. ontosight.ai The chemical formula for this compound is C8H12CaN2O8. ontosight.ai

To fully grasp the nature of this compound, it is essential to understand the concept of stereoisomerism. Aspartic acid, like most amino acids (with the exception of glycine), is a chiral molecule. britannica.com This means it exists in two forms that are mirror images of each other, known as enantiomers. britannica.comquora.com These are designated as L-aspartic acid and D-aspartic acid. quora.comwikipedia.org

L-aspartic acid is the form that is one of the 22 proteinogenic amino acids, meaning it is used as a building block for proteins in the body. wikipedia.orgnews-medical.net It is synthesized in the human body from oxaloacetate through a process called transamination. wikipedia.orgwikidoc.org

D-aspartic acid is not incorporated into proteins but has distinct biological roles. wikipedia.orgnews-medical.net It is found in certain tissues like the pituitary gland and testes and is involved in hormone regulation. news-medical.netontosight.ai

The "DL" in this compound signifies that the compound contains an equal mixture of both the L- and D-isomers, forming what is known as a racemic mixture. ontosight.aiwikipedia.org This is often a result of chemical synthesis, whereas enzymatic processes in the body typically produce one specific enantiomer. wikipedia.orgwikidoc.org

| Property | Value | Compound |

|---|---|---|

| Molecular Formula | C4H7NO4 | Aspartic Acid |

| Molar Mass | 133.103 g/mol | Aspartic Acid wikipedia.org |

| Molecular Formula | C8H12CaN2O8 or C4H5CaNO4 | This compound ontosight.ai |

| Molecular Weight | 272.26 g/mol or 171.16 g/mol | This compound ontosight.ai |

| CAS Number | 617-45-8 | DL-Aspartic Acid wikipedia.org |

| CAS Number | 10389-10-3 | This compound |

The scientific interest in this compound stems from the distinct and combined biological significance of its constituent parts: calcium and the two isomers of aspartic acid. Research into this compound is driven by the desire to understand how the specific combination of these molecules influences biological processes.

Academic investigations are warranted to explore several key areas:

Bioavailability and Absorption: Aspartic acid has been suggested to enhance the absorption of calcium. ontosight.ai Research is needed to fully understand the mechanisms by which the DL-aspartate form facilitates calcium uptake and how this compares to other forms of calcium salts.

Stereoisomer-Specific Roles: Given that L-aspartate and D-aspartate have different biological functions, a central question for researchers is how the administration of a racemic mixture in the form of this compound affects physiological systems. wikipedia.orgnews-medical.net Studies are required to determine if the body utilizes each isomer differently when delivered in this combined form. For instance, D-aspartate is known to act as a neurotransmitter and neuromodulator, stimulating NMDA receptors. wikipedia.orgpublisherspanel.com Understanding if this compound can effectively deliver D-aspartate to the nervous system is a key area of inquiry.

Cellular and Molecular Mechanisms: Calcium ions are ubiquitous second messengers involved in a vast array of cellular processes, including signal transduction, muscle contraction, and neurotransmitter release. wikipedia.orgwikipedia.org Aspartate is also a metabolite in crucial biochemical pathways like the urea (B33335) cycle and gluconeogenesis. wikipedia.org Advanced academic investigation aims to elucidate the precise molecular interactions of this compound at the cellular level. For example, research using nanoparticles of calcium L-aspartate has shown effects on plant growth by altering pectin (B1162225) nanostructures in the cell wall, suggesting complex interactions with cellular components. researchgate.net

Potential as a Research Tool: The unique properties of this compound make it a valuable tool for studying the distinct roles of D- and L-aspartate. By observing the effects of the racemic mixture, researchers can gain insights into the separate and potentially synergistic actions of each isomer.

While some research suggests benefits for bone health due to the calcium component and enhanced absorption, more extensive and specific research on this compound is required to fully substantiate these claims and understand its broader physiological impact. ontosight.ai

The study of this compound is built upon a long history of fundamental discoveries in biochemistry concerning both aspartate and calcium.

Aspartic Acid:

1806: The story of aspartic acid begins with the isolation of its amide, asparagine, from asparagus juice. wikipedia.orgtandfonline.com

1827: Aspartic acid itself was first discovered by Auguste-Arthur Plisson and Étienne-Ossian Henry through the hydrolysis of asparagine. wikipedia.org

Mid-19th Century: Louis Pasteur's work was pivotal in understanding the stereochemistry of molecules, showing that the aspartic acid derived from natural asparagine was optically active (the L-form), while the synthetically produced version was optically inactive (a racemic DL-mixture). tandfonline.com

Late 19th Century: The constitution of aspartic acid as aminosuccinic acid was established. tandfonline.com

Mid-20th Century: The role of L-aspartate as a proteinogenic amino acid was firmly established as part of the central dogma of molecular biology. britannica.com The malate-aspartate shuttle, a critical pathway for transporting reducing equivalents into the mitochondria, was first proposed in the 1960s. nih.govnih.gov

Late 20th and 21st Century: The distinct biological roles of D-aspartic acid as a neurotransmitter and its involvement in the endocrine system became a significant area of research. publisherspanel.com The discovery of aspartate racemase, the enzyme that converts L-aspartate to D-aspartate in the body, further highlighted the physiological importance of the D-isomer. publisherspanel.com

Calcium:

Ancient Times: Calcium compounds like lime (calcium oxide) were used for millennia in construction. wikipedia.orgrsc.org

1808: Sir Humphry Davy first isolated elemental calcium using electrolysis. ebsco.comlibretexts.org Shortly after, the central role of calcium in the composition of bones was recognized. libretexts.org

Late 19th Century: Sidney Ringer's experiments demonstrated that calcium was essential for muscle contraction, marking a turning point in understanding calcium's role beyond structural tissues. libretexts.org

20th Century: The concept of calcium as a second messenger in cellular signaling pathways emerged, revolutionizing our understanding of cell biology. wikipedia.orgwikipedia.orgnih.gov This includes its critical role in neurotransmitter release, fertilization, and as a cofactor for many enzymes. wikipedia.orgwikipedia.org The discovery of calcium-binding proteins like calmodulin further elucidated how the calcium signal is decoded within the cell. nih.gov

Structure

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

calcium;2-aminobutanedioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7NO4.Ca/c5-2(4(8)9)1-3(6)7;/h2H,1,5H2,(H,6,7)(H,8,9);/q;+2/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OPSXJNAGCGVGOG-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(=O)[O-])N)C(=O)[O-].[Ca+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5CaNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

171.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10389-10-3 | |

| Record name | Calcium DL-aspartate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010389103 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Calcium DL-aspartate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.761 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Mechanisms of Bioavailability and Cellular Uptake of Calcium Dl Aspartate

Gastrointestinal Processing and Dissociation Dynamics of Calcium DL-Aspartate

Upon oral ingestion, this compound enters the acidic environment of the stomach. This acidic milieu facilitates the initial breakdown, or dissociation, of the compound into its fundamental components: calcium ions (Ca²⁺) and aspartate. patsnap.com This dissociation is a critical prerequisite for absorption, as the intestinal transport systems are designed to recognize and transport these individual ionic and amino acid forms.

The chelated structure of this compound lends it stability, allowing it to transit through the stomach and reach the small intestine, the primary site for calcium absorption. google.com In the small intestine, it is believed to undergo a slow release of calcium ions. google.com The interaction between the aspartic acid component and calcium is an exothermic reaction driven by both enthalpy and entropy, indicating a spontaneous binding process. spgykj.com The carboxyl groups of aspartic acid are the primary sites for this interaction. spgykj.comacs.org This stable, yet reversible, binding protects the calcium ion from forming insoluble complexes with dietary inhibitors like phytates and oxalates, thus maintaining its solubility and availability for absorption.

Intestinal Absorption Pathways of Calcium and Aspartate

Aspartate, as an amino acid, is absorbed through specific amino acid transport systems. Anionic amino acids like aspartate are transported via a Na⁺ and H⁺ dependent mechanism, which is driven by a potassium (K⁺) efflux. nih.gov

Transcellular Transport Mechanisms of this compound

The transcellular pathway is an active, saturable process that moves calcium through the intestinal epithelial cells (enterocytes). It is the predominant mechanism when luminal calcium concentrations are low and involves three sequential steps. wjgnet.comnih.govnih.gov

Apical Entry: Calcium ions first enter the enterocyte across the apical (luminal) membrane. This entry is primarily mediated by specific epithelial calcium channels, namely the Transient Receptor Potential Cation Channel, subfamily V, members 5 and 6 (TRPV5 and TRPV6). wjgnet.comkarger.comiiarjournals.org These channels are highly selective for calcium. iiarjournals.orgnih.gov Notably, the structure of these channels includes a ring of negatively charged aspartate residues within the pore, which functions as a selective filter, highlighting the intrinsic role of this amino acid structure in calcium transport. karger.comiiarjournals.orgnih.gov

Cytoplasmic Translocation: Once inside the cell, the influx of calcium ions would rapidly increase cytosolic concentrations to potentially toxic levels. To prevent this, calcium is quickly bound by cytosolic calcium-binding proteins, primarily calbindin-D9k in the intestine. nih.govnih.govcaldic.com This protein acts as a shuttle, buffering the calcium and facilitating its diffusion from the apical to the basolateral membrane. nih.govcaldic.com

Basolateral Extrusion: At the basolateral membrane (the side facing the bloodstream), calcium is actively extruded from the enterocyte against its concentration gradient. This is accomplished by two main transporters: the Plasma Membrane Ca²⁺-ATPase (PMCA1b) and the Na⁺/Ca²⁺ exchanger (NCX1). wjgnet.comnih.govkarger.com

The following table summarizes the key proteins involved in the transcellular transport of calcium.

| Transport Step | Key Proteins | Function |

| Apical Entry | TRPV5, TRPV6 | Selective channels for Ca²⁺ influx into enterocytes. wjgnet.comkarger.com |

| Cytoplasmic Diffusion | Calbindin-D9k | Binds and shuttles Ca²⁺ across the cytosol, buffering intracellular levels. nih.govcaldic.com |

| Basolateral Extrusion | PMCA1b, NCX1 | Actively pump Ca²⁺ out of the enterocyte into the bloodstream. wjgnet.comkarger.com |

Paracellular Transport Mechanisms of this compound

The paracellular pathway is a passive, non-saturable process where calcium ions move between the enterocytes, through the tight junctions that connect them. mdpi.comkarger.com This route is primarily driven by the electrochemical gradient and is more significant when luminal calcium concentrations are high. nih.govkarger.com

The permeability of the tight junctions is regulated by a family of proteins called claudins. mdpi.comkarger.com Specifically, claudin-2 and claudin-12 are believed to form cation-selective pores that facilitate the passage of calcium. nih.govtandfonline.com Interestingly, the extracellular domains of claudin-2 contain negatively charged amino acids, such as aspartate, which contribute to its permeability to cations like calcium. nih.gov The dissociation of this compound in the gut lumen creates a high local concentration of calcium ions, establishing the necessary gradient to drive this passive diffusion.

The table below contrasts the features of the two main intestinal calcium absorption pathways.

| Feature | Transcellular Pathway | Paracellular Pathway |

| Mechanism | Active, saturable, requires energy. wjgnet.comnih.gov | Passive, non-saturable, driven by electrochemical gradient. nih.govkarger.com |

| Primary Site | Duodenum. nih.gov | Throughout the small intestine. rroij.com |

| Calcium Level | Predominant at low luminal Ca²⁺ concentrations. nih.gov | Significant at high luminal Ca²⁺ concentrations. researchgate.net |

| Key Proteins | TRPV5/6, Calbindin-D9k, PMCA1b, NCX1. wjgnet.com | Claudins (e.g., claudin-2, claudin-12). nih.govtandfonline.com |

Role of Chelation in Enhanced Absorption and Systemic Distribution of this compound

The chelation of calcium with aspartic acid is fundamental to the enhanced bioavailability of this compound. patsnap.com This chemical structure offers several advantages:

Increased Solubility: Chelation helps keep calcium ions in a soluble form in the varying pH environments of the gastrointestinal tract, preventing precipitation and ensuring a higher concentration is available for absorption. google.com

Protection from Inhibitors: The aspartate ligand protects the calcium ion from interacting with dietary inhibitors such as phytates and oxalates, which would otherwise form insoluble salts, rendering the calcium unabsorbable.

Minimized Mineral Competition: The chelated form is thought to minimize competition with other divalent minerals for uptake through intestinal transporters. patsnap.com

Structural Analogy: The molecular structure of calcium L-aspartate is suggested to be similar to that of dipeptide-protein calcium complexes found in natural foods, which are considered to be easily absorbed by the intestine. google.com

Animal studies have shown that L-aspartic acid chelated calcium can significantly increase the apparent absorption rate of calcium compared to other forms. researchgate.net

Cellular and Subcellular Calcium Transport Facilitation by Aspartate

The role of aspartate extends beyond simply being a carrier for calcium in the gut. Once absorbed and inside cells, aspartate actively participates in cellular and subcellular processes that are interconnected with calcium transport and signaling.

Aspartate is a key player in the malate-aspartate shuttle (MAS), a crucial metabolic pathway that transports reducing equivalents (in the form of NADH) from the cytosol into the mitochondria. bmbreports.org This shuttle is vital for aerobic respiration and the generation of ATP, the cell's primary energy currency. bmbreports.org

The transport of aspartate out of the mitochondria in exchange for glutamate (B1630785) is catalyzed by the aspartate-glutamate carrier (AGC), such as citrin and aralar1. bmbreports.orgembopress.org Critically, these mitochondrial carriers are activated by calcium on the external side of the inner mitochondrial membrane. embopress.orguniprot.org This establishes a direct regulatory link: cytosolic calcium levels can modulate the activity of the MAS, which in turn influences cellular energy production. The aspartate component of this compound, therefore, can contribute to the pool of this amino acid that fuels fundamental, calcium-dependent mitochondrial processes.

Furthermore, as previously mentioned, aspartate residues are integral structural and functional components of the very channels (TRPV5/6) that mediate transcellular calcium entry into epithelial cells, acting as the selectivity filter for Ca²⁺ ions. karger.comiiarjournals.org This illustrates a fundamental role for the amino acid's structure in the machinery of calcium transport itself.

Metabolic Integration and Physiological Roles of Calcium Dl Aspartate Components

Role of Aspartate in Central Metabolic Pathways

Aspartate, a non-essential amino acid, holds a critical position in cellular metabolism, serving as a key node linking various metabolic pathways. Its involvement extends from energy production to the synthesis of essential biomolecules.

Krebs Cycle Integration and Energy Metabolism via Aspartate

Aspartate is intricately linked to the Krebs cycle (also known as the citric acid cycle or TCA cycle), a central metabolic pathway for energy production. patsnap.com Through a process called transamination, aspartate can be converted to oxaloacetate, a key intermediate of the Krebs cycle. patsnap.com This reaction is catalyzed by the enzyme aspartate aminotransferase. The introduction of oxaloacetate into the Krebs cycle is crucial for its continued operation, facilitating the oxidation of acetyl-CoA derived from carbohydrates and fats to generate ATP, the cell's primary energy currency. patsnap.comahajournals.org

Furthermore, aspartate plays a role in replenishing Krebs cycle intermediates that may be depleted for other biosynthetic processes, a function known as anaplerosis. This ensures the cycle's continuous function and efficient ATP production. promegaconnections.com The metabolic connection between the aspartate-family pathway and cellular energy metabolism has been highlighted in studies showing that manipulation of lysine (B10760008) metabolism, which is derived from aspartate, significantly affects the levels of various TCA cycle metabolites. oup.com

Malate-Aspartate Shuttle (MAS) Dynamics and Redox Balance

The malate-aspartate shuttle (MAS) is a crucial biochemical system for transferring reducing equivalents (in the form of NADH) produced during glycolysis in the cytosol into the mitochondria for oxidative phosphorylation. wikipedia.orgsketchy.comnih.gov This process is essential because the inner mitochondrial membrane is impermeable to NADH. wikipedia.orgnih.gov The shuttle involves a series of enzymatic reactions and transporters. In the cytosol, oxaloacetate is reduced to malate (B86768) by malate dehydrogenase, oxidizing NADH to NAD+. wikipedia.orgsketchy.com Malate then enters the mitochondrial matrix via a specific transporter. wikipedia.org

Inside the mitochondria, malate is re-oxidized to oxaloacetate by mitochondrial malate dehydrogenase, reducing NAD+ to NADH. wikipedia.orgsketchy.com This mitochondrial NADH can then donate its electrons to the electron transport chain, leading to ATP synthesis. To complete the cycle, oxaloacetate is transaminated with glutamate (B1630785) to form aspartate and α-ketoglutarate. wikidoc.org Aspartate is then transported out of the mitochondria into the cytosol in exchange for glutamate, where it is converted back to oxaloacetate, ready for another cycle. wikipedia.orgresearchgate.net

The MAS is vital for maintaining the redox balance between the cytosol and mitochondria, ensuring a continuous supply of NAD+ for glycolysis and maximizing ATP yield from glucose metabolism. promegaconnections.comnih.gov By efficiently transferring the reducing power of cytosolic NADH to the mitochondria, the MAS allows for the generation of approximately 2.5 ATP molecules per NADH, in contrast to the glycerol-3-phosphate shuttle which yields only 1.5 ATPs. wikidoc.org

Purine (B94841) and Pyrimidine (B1678525) Biosynthesis Pathways Involving Aspartate

Aspartate is a fundamental building block for the synthesis of nucleotides, the essential components of DNA and RNA. encyclopedia.pubmdpi.com It contributes atoms to the ring structures of both purines (adenine and guanine) and pyrimidines (cytosine, thymine, and uracil). encyclopedia.publibretexts.org

In pyrimidine synthesis , aspartate provides three of the four carbon atoms and one nitrogen atom of the pyrimidine ring. encyclopedia.pubbasicmedicalkey.com The initial step involves the condensation of aspartate with carbamoyl (B1232498) phosphate (B84403). libretexts.orgbasicmedicalkey.com

In purine synthesis , aspartate contributes a nitrogen atom to the purine ring. basicmedicalkey.com It is also involved in the conversion of inosine (B1671953) monophosphate (IMP), the precursor for all purines, to adenosine (B11128) monophosphate (AMP). mdpi.combasicmedicalkey.com This two-step process involves the addition of aspartate to IMP to form adenylosuccinate, which is then cleaved to release fumarate (B1241708) and AMP. basicmedicalkey.com

The central role of aspartate in nucleotide synthesis underscores its importance for cell proliferation, growth, and the transfer of genetic information. patsnap.comnih.gov

Calcium Ion Signaling in Cellular Physiology Modulated by Calcium DL-Aspartate

Calcium ions (Ca2+) are ubiquitous second messengers that regulate a vast array of cellular processes. The dissociation of this compound provides both calcium ions and aspartate, allowing for the modulation of various physiological functions through calcium signaling.

Allosteric Regulation of Key Metabolic Enzymes by Calcium

Calcium ions can act as allosteric regulators, binding to enzymes at sites distinct from the active site to modulate their activity. sciencevivid.comwikipedia.org This regulation is a key mechanism for coordinating cellular metabolism with signaling events. For instance, calcium can activate key enzymes in the Krebs cycle, such as pyruvate (B1213749) dehydrogenase, isocitrate dehydrogenase, and α-ketoglutarate dehydrogenase, thereby stimulating cellular respiration and energy production. frontiersin.orgsdbonline.org

The binding of calcium to regulatory proteins like calmodulin induces conformational changes that enable them to interact with and activate other target proteins, including various enzymes. sciencevivid.comrsc.org This mechanism allows for a rapid cellular response to changes in calcium concentration, adjusting metabolic pathways to meet the cell's needs. sciencevivid.com

| Enzyme | Role in Metabolism | Effect of Calcium Binding |

| Pyruvate Dehydrogenase | Links glycolysis to the Krebs cycle | Activation |

| Isocitrate Dehydrogenase | Catalyzes a key step in the Krebs cycle | Activation |

| α-Ketoglutarate Dehydrogenase | Catalyzes a rate-limiting step in the Krebs cycle | Activation |

Modulation of Neurotransmitter Release and Synaptic Plasticity

Calcium ions play a pivotal role in the nervous system, particularly in neurotransmitter release and synaptic plasticity, the cellular basis for learning and memory. frontiersin.orgportlandpress.comresearchgate.net The arrival of an action potential at a presynaptic terminal triggers the influx of calcium ions through voltage-gated calcium channels. nih.gov This rapid increase in intracellular calcium concentration at the active zone is the direct trigger for the fusion of synaptic vesicles with the presynaptic membrane, leading to the release of neurotransmitters into the synaptic cleft. researchgate.netnih.govnih.gov

The concentration of calcium at the presynaptic site is directly and supralinearly related to the rate of neurotransmitter release. nih.gov This calcium-dependent process is fundamental for chemical communication between neurons. portlandpress.comresearchgate.net

Furthermore, calcium signaling is integral to synaptic plasticity, which involves long-lasting changes in the strength of synaptic connections. portlandpress.comnih.gov Calcium influx into the postsynaptic neuron, often through NMDA receptors, can initiate signaling cascades that lead to either long-term potentiation (LTP), a strengthening of the synapse, or long-term depression (LTD), a weakening of the synapse. portlandpress.comnih.gov These calcium-dependent processes are crucial for learning, memory formation, and the development of neural circuits. nih.govfrontiersin.org

Influence on Myocardial and Skeletal Muscle Function

The physiological performance of both myocardial and skeletal muscle is intrinsically linked to the availability and signaling of key molecules. The components of this compound, namely calcium and aspartate, play critical and distinct roles in the intricate processes of muscle contraction, relaxation, and energy metabolism.

Calcium's Central Role in Muscle Contraction:

Calcium ions (Ca2+) are the primary regulatory and signaling molecules in all muscle fibers. physiology.org The process of muscle contraction is initiated by a surge in intracellular Ca2+ concentration. physiology.org In skeletal muscle, an action potential triggers the release of calcium stored within the sarcoplasmic reticulum. nih.gov This released calcium then binds to the troponin complex, a group of regulatory proteins. researchgate.net This binding event causes a conformational change in another protein, tropomyosin, which in the absence of calcium, blocks the interaction between the primary contractile proteins, actin and myosin. nih.gov Once tropomyosin moves, the myosin heads can bind to actin, initiating the cross-bridge cycle that results in muscle contraction. physiology.org

The function of cardiac muscle is governed by a similar, yet distinct, mechanism. An initial action potential triggers an influx of extracellular calcium into the cardiac muscle cell, which then potentiates a larger release of calcium from the sarcoplasmic reticulum, a process known as calcium-induced calcium release (CICR). nih.govphysiology.orgnih.gov This cascade ensures a synchronized and forceful contraction of the cardiac muscle cells, which is communicated to adjacent cells through intercalated disks. nih.gov

The reuptake of Ca2+ from the cytoplasm back into the sarcoplasmic reticulum by calcium pumps is what leads to muscle relaxation, making the precise regulation of calcium flow essential for normal muscle function. researchgate.net

Aspartate's Contribution to Muscle Metabolism and Function:

While calcium is the direct trigger for contraction, aspartate contributes significantly to the metabolic processes that power muscle activity. L-aspartate is an amino acid that plays a role in various metabolic pathways. patsnap.com Notably, it is an important substrate for the synthesis of nucleotides and can be converted to oxaloacetate, an intermediate in the Krebs cycle (also known as the citric acid cycle). patsnap.comdovepress.com The Krebs cycle is a central pathway for cellular respiration, generating ATP, the primary energy currency of the cell. patsnap.com During physical activity, the energy demands of muscle tissue increase dramatically, and the availability of substrates like aspartate is crucial for sustained energy production. patsnap.com

Table 1: Role of Calcium in Muscle Contraction

| Muscle Type | Calcium Source | Mechanism of Calcium Release | Key Calcium-Binding Protein | Effect of Calcium Binding |

| Skeletal Muscle | Sarcoplasmic Reticulum | Action potential-induced release nih.gov | Troponin C researchgate.net | Tropomyosin shifts, allowing actin-myosin interaction physiology.orgnih.gov |

| Myocardial Muscle | Extracellular fluid & Sarcoplasmic Reticulum | Action potential triggers extracellular Ca2+ influx, which induces further release from the sarcoplasmic reticulum (CICR) nih.govnih.gov | Troponin C | Enables actin-myosin binding for synchronized contraction nih.gov |

| Smooth Muscle | Extracellular fluid & Sarcoplasmic Reticulum | Second messenger systems and ligand/voltage-gated channels nih.gov | Calmodulin | Activates myosin light chain kinase for contraction nih.gov |

Interaction with Hormonal and Regulatory Systems through Calcium and Aspartate

The components of this compound are not only integral to muscle physiology but also interact extensively with the body's hormonal and regulatory networks. Calcium is a ubiquitous second messenger, and aspartate, particularly the D-isomer, has been shown to have significant roles in endocrine regulation.

Calcium Homeostasis and Hormonal Regulation:

The concentration of calcium in the blood is tightly controlled by a complex interplay of hormones, primarily Parathyroid Hormone (PTH), 1,25-dihydroxyvitamin D-3 (Vitamin D3), and Calcitonin. nih.govmhmedical.com These hormones regulate calcium transport and balance in the gut, kidneys, and bone. scispace.com

Parathyroid Hormone (PTH): Secreted by the parathyroid glands in response to low serum calcium, PTH acts to increase blood calcium levels. nih.gov It achieves this by stimulating bone resorption to release calcium, increasing calcium reabsorption in the kidneys, and promoting the activation of Vitamin D. nih.govmhmedical.com

Vitamin D3: The active form of Vitamin D, whose synthesis is stimulated by PTH, primarily acts on the intestines to increase the absorption of dietary calcium. nih.govetsu.edu

Calcitonin: Released by the thyroid gland when blood calcium levels are high, calcitonin has the opposite effect of PTH, inhibiting bone resorption to help lower blood calcium levels. mhmedical.com

This hormonal feedback system ensures that calcium levels are maintained within a narrow range, which is critical for numerous physiological processes, from nerve function and blood coagulation to muscle contraction. mhmedical.com Calcium itself can influence hormonal secretion through its role as an intracellular messenger in endocrine cells. basicmedicalkey.com

D-Aspartate's Role in the Endocrine System:

While L-aspartate is primarily involved in metabolic processes, D-aspartate (D-Asp) has emerged as a key signaling molecule within the nervous and endocrine systems. mdpi.comnih.gov It is found in significant concentrations in endocrine glands such as the pituitary, pineal, and testes. nih.govcaldic.com

Research has demonstrated that D-aspartate plays a role in the synthesis and release of several key hormones. nih.gov It has been shown to operate within the hypothalamic-pituitary-gonadal axis. mdpi.com Studies indicate that D-aspartate can stimulate the release of Gonadotropin-Releasing Hormone (GnRH) from the hypothalamus, which in turn prompts the pituitary gland to release Luteinizing Hormone (LH). mdpi.comcaldic.com LH then acts on the testes to stimulate the synthesis and release of testosterone (B1683101). nih.govnews-medical.net D-aspartate also appears to influence the release of other hormones, including prolactin, oxytocin, and melatonin. mdpi.comverywellhealth.com

Table 2: Hormonal Interactions of Calcium and D-Aspartate

| Component | Interacting Hormones/System | Primary Glands/Tissues Involved | Observed Effect |

| Calcium | Parathyroid Hormone (PTH), Vitamin D3, Calcitonin nih.govmhmedical.com | Parathyroid glands, Kidneys, Intestines, Bone nih.gov | Regulates serum calcium homeostasis through a negative feedback loop etsu.edu |

| D-Aspartate | Gonadotropin-Releasing Hormone (GnRH), Luteinizing Hormone (LH), Testosterone mdpi.comnih.gov | Hypothalamus, Pituitary Gland, Testes mdpi.comcaldic.com | Stimulates the synthesis and release of testosterone nih.govnews-medical.net |

| D-Aspartate | Prolactin, Oxytocin, Melatonin mdpi.comverywellhealth.com | Pituitary Gland, Pineal Gland nih.govnih.gov | Modulates the synthesis and/or release of these hormones mdpi.comnih.gov |

Biological Activities and Functional Modulation by Calcium Dl Aspartate

Modulation of Neurological Processes by Aspartate and Calcium

Calcium DL-aspartate, a salt of the amino acid aspartate and the essential mineral calcium, plays a significant role in the modulation of various neurological processes. This is primarily due to the individual and synergistic actions of its constituent components, aspartate and calcium, on the central nervous system. Aspartate is an excitatory neurotransmitter, while calcium is a critical second messenger involved in a vast array of neuronal functions.

N-Methyl-D-Aspartate Receptor (NMDAR) Agonism and Antagonism

The N-methyl-D-aspartate receptor (NMDAR) is a key player in synaptic plasticity, learning, and memory. elsevierpure.com Aspartate, along with glutamate (B1630785), is an endogenous agonist for the NMDAR, meaning it binds to the receptor and activates it. preprints.orgwikipedia.org The activation of NMDARs is a complex process that requires the binding of both glutamate or aspartate and a co-agonist, typically glycine (B1666218) or D-serine. preprints.org

The modulation of NMDARs by agonists and antagonists is crucial for maintaining normal brain function. While agonists like aspartate are necessary for excitatory neurotransmission, over-activation of NMDARs can lead to an excessive influx of calcium, a phenomenon known as excitotoxicity, which is implicated in various neurodegenerative disorders. biorxiv.org Conversely, NMDAR antagonists, which block or inhibit the action of the receptor, are used in certain medical applications but can also induce side effects that mimic psychosis. nih.govnih.gov The balance between NMDAR agonism and antagonism is therefore critical for neuronal health.

The activation of NMDARs by agonists like aspartate results in the opening of an ion channel that is highly permeable to calcium ions (Ca2+). preprints.org This influx of calcium into the neuron acts as a crucial second messenger, initiating a cascade of intracellular signaling pathways. nih.govnih.gov The rise in intracellular calcium concentration can activate various enzymes, including Ca2+/calmodulin-dependent protein kinase II (CaMKII) and calcineurin, which are pivotal in mediating synaptic plasticity, such as long-term potentiation (LTP) and long-term depression (LTD). nih.gov

The spatiotemporal dynamics of this calcium influx determine the specific downstream effects and the direction of synaptic plasticity. nih.gov This intricate signaling mechanism underscores the importance of tightly regulated NMDAR activity and subsequent calcium entry for fundamental brain functions like learning and memory. tdl.org

Recent research has highlighted the role of aspartate in the processes of myelination and the development of oligodendrocyte precursor cells (OPCs), the cells responsible for producing myelin. medwinpublishers.comresearchgate.net Myelin is the protective sheath that insulates nerve fibers, enabling rapid and efficient transmission of electrical signals. Glutamate signaling is known to be important for OPC development and myelin repair. medwinpublishers.com

Studies have shown that D-aspartate can stimulate the maturation of OPCs and accelerate developmental myelination. medwinpublishers.comresearchgate.net This effect is mediated through the activation of glutamate transporters and receptors, including NMDA receptors, leading to calcium signaling within the OPCs. medwinpublishers.com By promoting OPC maturation and myelin repair, aspartate demonstrates a potential therapeutic role in conditions associated with myelin damage. medwinpublishers.comresearchgate.net

Dysfunction of the NMDAR system is implicated in a range of neurodegenerative and psychiatric conditions. elsevierpure.com Overactivation of NMDARs and the resultant excitotoxicity are thought to contribute to neuronal damage in conditions like cerebral ischemia (stroke) and neurodegenerative diseases such as Alzheimer's and Huntington's disease. nih.govmedwinpublishers.com Therefore, NMDAR antagonists have been investigated for their neuroprotective potential in these contexts. nih.gov

Conversely, the "glutamate hypofunction hypothesis" of schizophrenia suggests that under-activity of NMDARs may contribute to the symptoms of this disorder. nih.govembopress.org Evidence for this includes the observation that NMDAR antagonists can induce psychosis-like symptoms in healthy individuals and worsen symptoms in patients with schizophrenia. medwinpublishers.com This highlights the delicate balance of NMDAR signaling required for normal brain function and the profound consequences of its dysregulation.

Glial-Neuronal Communication Dynamics and Calcium Signaling

The communication between neurons and glial cells, particularly astrocytes, is a dynamic and bidirectional process that is fundamental to brain function. This interaction, often referred to as the "tripartite synapse," involves the astrocyte as an active participant in synaptic transmission. Calcium signaling is a key element in this communication.

Astrocytes can respond to neuronal activity with increases in their intracellular calcium levels. This can be triggered by neurotransmitters, such as glutamate and presumably aspartate, released from synaptic terminals. In turn, these calcium elevations in astrocytes can lead to the release of gliotransmitters, which can then modulate neuronal activity and synaptic strength. This complex interplay, mediated by calcium signaling, allows for a sophisticated level of information processing within the nervous system.

Hematopoietic System Regulation and Differentiation

The hematopoietic system is responsible for the continuous production of all blood cells. wikipedia.org Both calcium and aspartate play significant roles in the regulation and differentiation of hematopoietic stem cells (HSCs), the multipotent progenitors of all blood lineages. biorxiv.org

Calcium signaling is a crucial regulator of hematopoiesis. The bone marrow niche, where HSCs reside, is a calcium-rich environment, and HSCs are known to sense and respond to changes in calcium levels. nih.gov Temporal modulation of calcium sensing is critical for the proper expansion and maintenance of HSCs. nih.gov Intracellular calcium levels and signaling pathways are involved in regulating HSC self-renewal and differentiation.

Aspartate is also essential for hematopoietic stem cell function. Research has shown that HSCs are dependent on their own synthesis of aspartate, particularly during periods of hematopoietic regeneration. medwinpublishers.com The availability of aspartate can be a limiting factor for HSC function, and increasing aspartate levels has been shown to enhance the function of HSCs. medwinpublishers.comresearchgate.net Aspartate is utilized for the synthesis of other molecules like asparagine and purines, which are vital for HSC function. medwinpublishers.comresearchgate.net

While direct studies on the compound "this compound" in hematopoiesis are limited, the established roles of both calcium and aspartate in this system suggest that this compound could influence hematopoietic regulation and differentiation by providing two key signaling and metabolic molecules.

| Component | Role in Hematopoiesis | Research Findings |

| Calcium | Regulates HSC self-renewal, maintenance, and differentiation. | Temporal modulation of calcium sensing is crucial for HSC expansion and engraftment. nih.gov Intracellular calcium signaling pathways are integral to HSC function. |

| Aspartate | A limiting factor for HSC function, particularly during regeneration. | HSCs depend on cell-autonomous aspartate synthesis. medwinpublishers.com Increased aspartate levels can enhance HSC function. medwinpublishers.comresearchgate.net |

Megakaryocytic Differentiation and Proplatelet Formation

The maturation of megakaryocytes and the subsequent formation of platelets are critically dependent on intracellular calcium signaling. The aspartate component of this compound acts as an agonist for N-methyl-D-aspartate receptors (NMDARs), which function as calcium influx channels. Research demonstrates that NMDAR-mediated calcium influx is a required step for normal megakaryocytic differentiation, with a particularly vital role in the process of proplatelet formation—the extension of cytoplasm from mature megakaryocytes that fragments into platelets mdpi.com.

The mobilization of calcium, both from intracellular stores and via influx from the extracellular environment, activates specific signaling cascades that trigger megakaryocyte adhesion and the cytoskeletal rearrangements necessary for proplatelet extension nih.gov. Studies using NMDAR antagonists, which block this calcium influx, have shown a marked inhibition of proplatelet formation in primary cultures, underscoring the essential role of this pathway in normal platelet production mdpi.com.

Divergent Effects of Aspartate and Calcium Influx in Leukemic Cell Lines

In contrast to its role in normal hematopoiesis, the NMDAR-mediated calcium influx pathway exhibits divergent effects in leukemic cell lines. While this pathway facilitates the maturation of normal megakaryocytes, in leukemic cells, its primary function appears to shift towards inhibiting differentiation and promoting proliferation mdpi.com. This suggests a diversion of NMDAR activity that supports the growth of the malignancy mdpi.com.

For instance, in the Meg-01 leukemic cell line, blocking NMDARs with antagonists was found to induce differentiation, a direct contrast to the inhibitory effect seen in normal cells mdpi.com. This highlights a fundamental difference in how normal and cancerous hematopoietic cells utilize the same signaling pathway.

Furthermore, the metabolic role of aspartate is critical in cancer cell proliferation. Some cancer cells become dependent on importing aspartate to maintain proliferation, especially under conditions of metabolic stress mdpi.com. This dependency makes the pathways governing aspartate and calcium influx potential targets for therapeutic strategies. Intracellular calcium concentration is a master regulator of the balance between cell proliferation and apoptosis (programmed cell death), and alterations in calcium flux can significantly impact the survival of cancer cells researchgate.netnih.gov.

Table 1: Comparative Effects of NMDAR Pathway Modulation on Normal and Leukemic Megakaryocytic Cells This table summarizes the observed effects of modulating the N-methyl-D-aspartate receptor (NMDAR) pathway, which is activated by aspartate and mediates calcium influx, in both normal megakaryocytes and leukemic cell lines.

| Cell Type | Pathway Stimulation (Aspartate/NMDAR Agonists) | Pathway Inhibition (NMDAR Antagonists) | Reference |

|---|---|---|---|

| Normal Mouse Megakaryocytes | Facilitates differentiation and is required for proplatelet formation. | Markedly inhibits proplatelet formation. | mdpi.com |

| Leukemic Meg-01 Cells | Inhibits differentiation and supports proliferation. | Induces cellular differentiation. | mdpi.com |

Influence on Endocrine and Reproductive Functions

This compound's constituent parts play crucial roles in the complex regulation of the endocrine and reproductive systems, influencing hormone synthesis and the development of germ cells.

Steroidogenesis Modulation in Reproductive Tissues

The D-aspartate isomer, a component of the DL-aspartate mixture, has been shown to regulate the production of steroid hormones, particularly testosterone (B1683101), in the Leydig cells of the testes mdpi.comnih.gov. D-aspartate stimulates steroidogenesis by enhancing the expression of key proteins and enzymes in the hormone synthesis pathway mdpi.commdpi.com. One of the primary targets is the Steroidogenic Acute Regulatory (StAR) protein, which facilitates the transport of cholesterol—the precursor for all steroid hormones—into the mitochondria mdpi.comnih.gov.

The mechanism of action involves D-aspartate triggering intracellular signaling cascades, including the adenylate cyclase-cAMP and mitogen-activated protein kinase (MAPK) pathways, which in turn upregulate the gene and protein expression of StAR and other steroidogenic enzymes like P450scc and 3β-HSD mdpi.comresearchgate.net.

Calcium is an indispensable second messenger in this process. Hormone-induced steroidogenesis is dependent on calcium signaling oup.com. The inhibition of calcium/calmodulin protein kinase pathways has been shown to significantly impair StAR expression, indicating that calcium influx and subsequent signaling are critical for mediating the genomic response required for hormone production nih.govoup.com.

Spermatogenesis Regulation and Germ Cell Proliferation

Spermatogenesis, the process of sperm production, is influenced by both aspartate and calcium. D-aspartate has been found to directly stimulate the mitotic activity of spermatogonia, the initial germ cells in the spermatogenesis sequence mdpi.comnih.gov. In cultured spermatogonial cell lines, D-aspartate induces the phosphorylation of ERK and Akt proteins, key components of signaling pathways that control cell proliferation nih.gov. This activation leads to an increased expression of crucial cell proliferation markers, such as Proliferating Cell Nuclear Antigen (PCNA) and Aurora Kinase B (AURKB), demonstrating a direct role for aspartate in promoting germ cell proliferation mdpi.comnih.gov.

Calcium signaling is also fundamental to the regulation of spermatogenesis. Intracellular calcium levels change significantly during the different developmental stages of germ cells, from spermatogonia to mature spermatozoa nih.gov. This precise regulation of calcium homeostasis is necessary for the transition from the proliferative phase of spermatogonia to the more advanced stages of sperm development nih.gov. Both extracellular calcium influx and release from intracellular stores are involved in coordinating the complex events of sperm maturation and function physoc.orgnih.gov.

Table 2: Effects of D-Aspartate on Key Markers in Steroidogenesis and Spermatogenesis This table outlines the documented effects of D-aspartate on specific molecular and cellular markers involved in hormone production and germ cell development.

| Process | Cell Type | Key Marker/Pathway Affected | Observed Effect | Reference |

|---|---|---|---|---|

| Steroidogenesis | Leydig Cells | StAR Protein | Upregulation of expression | mdpi.comnih.gov |

| Leydig Cells | Steroidogenic Enzymes (e.g., P450scc, 3β-HSD) | Enhanced gene and protein expression | mdpi.comresearchgate.net | |

| Leydig Cells | MAPK/ERK Pathway | Activation/Phosphorylation | mdpi.comnih.gov | |

| Spermatogenesis | Spermatogonial Cells | PCNA (Proliferating Cell Nuclear Antigen) | Stimulated expression | mdpi.comnih.gov |

| Spermatogonial Cells | Aurora Kinase B (AURKB) | Stimulated expression | mdpi.comnih.gov | |

| Spermatogonial Cells | Akt Pathway | Activation/Phosphorylation | mdpi.comnih.gov |

Cellular Mechanisms of Calcium Utilization in Osteogenesis

Bone formation, or osteogenesis, is a complex process involving the differentiation of osteoblasts and the subsequent deposition and mineralization of an extracellular matrix. Both calcium and aspartate are integral to this process at a cellular level.

Osteoblasts, the bone-forming cells, secrete an organic matrix primarily composed of collagen, which then becomes mineralized through the deposition of calcium phosphate (B84403) in the form of hydroxyapatite (B223615) crystals youtube.comresearchgate.net. The availability of extracellular calcium is therefore a prerequisite for the synthesis of the inorganic bone matrix, which provides bone with its rigidity and strength nih.gov. Furthermore, calcium signaling pathways are critical regulators of osteoblast differentiation. The influx of calcium through specific channels can trigger downstream signaling cascades, like the ERK/MAPK pathway, which in turn activates transcription factors essential for the expression of osteogenic genes and the maturation of osteoblasts mdpi.com.

Aspartic acid also plays a direct role in mineralization. It is considered an acidic amino acid that can act as a nucleating agent, influencing the growth of hydroxyapatite crystals within the collagen scaffold researchgate.net. Studies have shown that the presence of aspartic acid in the cellular environment promotes osteogenic differentiation and enhances the mineralization of the extracellular matrix researchgate.net. Amino acid transporters, such as SLC1A5, which are responsible for the uptake of amino acids like asparagine (a derivative of aspartate), are crucial for osteoblast differentiation and protein synthesis, highlighting the importance of amino acid metabolism in bone formation spandidos-publications.com.

Toxicological Considerations and Safety Profiling of Calcium Dl Aspartate

Evaluation of Cytotoxicity Mechanisms Induced by Aspartate/Calcium Interactions

The cytotoxic potential of substances is a critical aspect of their toxicological assessment. In the context of Calcium DL-aspartate, understanding the interplay between its constituent components, calcium and aspartate, is crucial for elucidating potential mechanisms of cell damage. This section explores two key pathways through which these interactions may induce cytotoxicity: calcium-dependent excitotoxicity and oxidative stress.

Calcium-Dependent Excitotoxicity Phenomena (e.g., NMDAR-mediated)

Excitotoxicity describes the pathological process by which nerve cells are damaged and killed by excessive stimulation by neurotransmitters such as glutamate (B1630785) and aspartate. researchgate.netexplorationpub.com This phenomenon is predominantly mediated by the N-methyl-D-aspartate receptor (NMDAR), a glutamate receptor that is also activated by aspartate. explorationpub.comwikipedia.org The NMDAR is a crucial component in synaptic plasticity, learning, and memory. wikipedia.orgmdpi.com

The activation of NMDARs by agonists like aspartate leads to the opening of an ion channel that is highly permeable to calcium ions (Ca2+). explorationpub.comwikipedia.orgmdpi.com While this influx of Ca2+ is essential for normal neuronal function, excessive or prolonged activation of NMDARs results in a massive and uncontrolled entry of Ca2+ into the neuron. researchgate.netwikipedia.orgpsu.edu This intracellular calcium overload is a primary trigger for excitotoxic cell death. researchgate.netpsu.edu

The cascade of neurotoxic events initiated by calcium overload is multifaceted. It includes:

Mitochondrial Dysfunction: Mitochondria attempt to buffer the excess intracellular calcium, but this uptake can disrupt the mitochondrial membrane potential, impairing ATP production and leading to metabolic failure. psu.edu

Enzymatic Activation: Elevated calcium levels activate various enzymes that can damage cellular components. These include proteases (like calpain), phospholipases, and endonucleases, which degrade proteins, lipids, and nucleic acids, respectively, ultimately leading to apoptosis or necrosis. explorationpub.com

Nitric Oxide Production: Calcium can activate neuronal nitric oxide synthase (nNOS), leading to the production of nitric oxide (NO). While NO has physiological roles, in excess, it can react with other molecules to form damaging reactive nitrogen species, contributing to cellular stress and death. psu.edu

Although aspartate has a weaker affinity for NMDARs compared to glutamate, high concentrations of L-aspartate can still trigger excitotoxicity. explorationpub.com This can occur because high levels of this amino acid may inhibit glutamate uptake, thereby increasing glutamate concentrations in the synaptic cleft and amplifying the activation of glutamate receptors. explorationpub.com Therefore, the interplay between elevated aspartate and calcium levels can synergistically contribute to NMDAR-mediated excitotoxicity.

Oxidative Stress Induction and Cellular Damage

Oxidative stress arises from an imbalance between the production of reactive oxygen species (ROS) and a biological system's ability to detoxify these reactive products. researchgate.net Both aspartate and calcium can contribute to the induction of oxidative stress, leading to cellular damage.

The metabolism of D-aspartate by the enzyme D-aspartate oxidase produces hydrogen peroxide (H2O2), a well-known ROS. researchgate.net An overabundance of D-aspartate could therefore lead to an increase in ROS production. researchgate.net Research has demonstrated that administration of D-aspartic acid can induce oxidative stress in the testis of prepubertal rats, evidenced by increased levels of ROS, malondialdehyde (a marker of lipid peroxidation), and hydroperoxides in both the cytosol and mitochondria. researchgate.net

Calcium overload, as seen in excitotoxicity, is also intrinsically linked to oxidative stress. mdpi.com The mitochondrial dysfunction caused by excessive calcium uptake is a major source of ROS production. psu.edumdpi.com This impairment of the mitochondrial respiratory chain leads to the generation of superoxide (B77818) anions and other reactive species. mdpi.com This "oxidative burst" can overwhelm the cell's antioxidant defenses, causing widespread damage to lipids, proteins, and DNA, which can trigger cell death pathways. researchgate.net

Studies on piglets have shown that while dietary supplementation with glutamate could alleviate diquat-induced oxidative stress, aspartate supplementation did not show similar protective effects. plos.org Conversely, another study on rat livers suggested a protective role for aspartate against oxidative stress induced by ischemia/reperfusion, possibly by helping to correct the cellular redox balance. bvsalud.org These differing findings highlight the complexity of aspartate's role in oxidative processes, which may be dependent on the specific biological context and experimental model.

Systemic Toxicological Assessment in Preclinical Models

To understand the potential systemic effects of this compound, toxicological assessments in preclinical animal models are essential. These studies allow for the evaluation of effects on various organ systems and the identification of potential biomarkers of toxicity.

In Vivo Methodologies for Organ System Evaluation

Preclinical in vivo toxicology studies typically involve the administration of the test substance to animal models, such as rats or mice, over a defined period. acs.orgmurigenics.com These studies can range from acute (single high dose) to sub-chronic or chronic (repeated lower doses) exposures. clinmedjournals.org Key methodologies for evaluating organ system toxicity include:

Clinical Observations and Body Weight: Animals are regularly monitored for any clinical signs of toxicity, such as changes in behavior, appearance, or activity levels. murigenics.comnih.gov Body weight is a sensitive indicator of general health and is measured frequently. nih.gov

Hematology and Blood Biochemistry: At the end of the study, blood samples are collected to perform a complete blood count (CBC) and analyze a panel of biochemical parameters. murigenics.commdpi.com The CBC provides information on red and white blood cells and platelets. nih.gov The biochemical panel typically assesses the function of major organs like the liver and kidneys. murigenics.commdpi.com

Histopathology: After euthanasia, major organs (e.g., liver, kidneys, heart, lungs, spleen, brain, and gonads) are collected, weighed, and examined for gross pathological changes. acs.orgnih.gov The tissues are then processed, stained (commonly with hematoxylin (B73222) and eosin), and examined microscopically by a pathologist to identify any cellular or structural abnormalities, such as inflammation, necrosis, or other pathological changes. nih.govmdpi.com

These integrated approaches provide a comprehensive overview of the potential target organs for toxicity and the nature of any adverse effects. acs.org

Identification and Analysis of Biomarkers of Toxicological Response

Biomarkers are measurable indicators of a biological state or condition and are crucial in toxicology for detecting organ damage. nih.gov The analysis of specific biomarkers in blood and urine can provide early warnings of toxicity. frontiersin.org

Biomarkers for Hepatotoxicity (Liver Injury):

Alanine Aminotransferase (ALT) and Aspartate Aminotransferase (AST): These are enzymes primarily located in liver cells. nih.gov Elevated serum levels of ALT and AST are widely used as indicators of hepatocellular injury or necrosis. nih.govfrontiersin.org However, AST can also be found in cardiac and skeletal muscle, making ALT a more specific marker for liver damage. frontiersin.orgtandfonline.com

Alkaline Phosphatase (ALP) and Gamma-Glutamyl Transferase (GGT): Increases in these enzymes often indicate cholestatic injury (damage to the bile ducts). nih.gov

Bilirubin: Elevated levels of bilirubin, a breakdown product of heme, can indicate impaired liver function. nih.govnih.gov

Emerging Biomarkers: Research is ongoing to identify more sensitive and specific biomarkers of liver injury, such as microRNA-122, glutamate dehydrogenase, and cytokeratin-18. frontiersin.orgnih.gov

Biomarkers for Nephrotoxicity (Kidney Injury):

Blood Urea (B33335) Nitrogen (BUN) and Creatinine (Crea): These are waste products normally filtered by the kidneys. mdpi.com Elevated levels in the blood suggest impaired kidney function. nih.govmdpi.com

Biomarkers for Neurotoxicity:

N-acetylaspartate (NAA): This metabolite is abundant in the brain and can serve as an indicator of neural cell function and health. frontiersin.org

DJ-1/PARK7: This protein is an indicator of oxidative stress and is used to evaluate drug-induced neurotoxicity. frontiersin.org

The table below summarizes key biomarkers used in preclinical toxicological assessments.

| Biomarker Category | Biomarker | Organ/System Indicated | Significance of Altered Levels |

| Hepatotoxicity | Alanine Aminotransferase (ALT) | Liver | Increased levels suggest hepatocellular damage. nih.govfrontiersin.org |

| Aspartate Aminotransferase (AST) | Liver, Heart, Muscle | Increased levels suggest tissue damage. nih.govfrontiersin.org | |

| Alkaline Phosphatase (ALP) | Liver (Bile Ducts), Bone | Increased levels can indicate cholestatic injury. nih.gov | |

| Total Bilirubin | Liver | Increased levels suggest impaired liver excretory function. nih.govnih.gov | |

| Nephrotoxicity | Blood Urea Nitrogen (BUN) | Kidneys | Increased levels suggest impaired kidney function. mdpi.com |

| Creatinine (Crea) | Kidneys | Increased levels suggest impaired kidney function. mdpi.com | |

| Neurotoxicity | N-acetylaspartate (NAA) | Central Nervous System | Altered levels can indicate changes in neural cell function. frontiersin.org |

| DJ-1/PARK7 | Central Nervous System | An indicator of oxidative stress and potential neurotoxicity. frontiersin.org | |

| General/Oxidative Stress | Malondialdehyde (MDA) | Systemic | Increased levels indicate lipid peroxidation and oxidative stress. plos.org |

| Reactive Oxygen Species (ROS) | Systemic | Increased levels indicate a state of oxidative stress. researchgate.net |

By analyzing a panel of such biomarkers in conjunction with histopathological findings, researchers can build a detailed safety profile for a compound like this compound.

Interactions of Calcium Dl Aspartate with Exogenous and Endogenous Compounds

Pharmacokinetic and Pharmacodynamic Interactions with Pharmaceutical Agents

The presence of Calcium DL-aspartate can significantly alter the absorption, distribution, metabolism, and excretion (pharmacokinetics) as well as the biochemical and physiological effects (pharmacodynamics) of various pharmaceutical drugs.

The calcium component of this compound is the primary driver of interactions that affect drug absorption. The divalent nature of the calcium cation allows it to form strong ionic bonds with certain drug molecules, a process known as chelation. This results in the formation of insoluble or poorly soluble complexes in the gastrointestinal tract, which cannot be efficiently absorbed into the bloodstream. jptcp.comnih.gov This reduction in absorption lowers the drug's bioavailability, potentially leading to a decrease in therapeutic efficacy. jptcp.commsdmanuals.com

Several major classes of drugs are known to be affected by this interaction with calcium. While much of the research has been conducted with general calcium supplements like calcium carbonate or citrate, the fundamental chemical interaction of chelation applies to the calcium ion provided by any salt, including this compound. livestrong.comwbcil.com

Key drug classes impacted by calcium-induced malabsorption include:

Tetracycline and Fluoroquinolone Antibiotics: These antibiotics are particularly susceptible to chelation by calcium. jptcp.comgreensoft.mn Co-administration can significantly reduce the absorption of antibiotics like ciprofloxacin, doxycycline, and tetracycline, potentially leading to treatment failure. livestrong.comwbcil.comwebmd.comnih.gov

Thyroid Hormones: The absorption of levothyroxine, a critical medication for managing hypothyroidism, is substantially decreased when taken with calcium supplements. consensus.appaugustahealth.comconsensus.app This can lead to undertreatment of the thyroid condition, as evidenced by altered serum levels of thyroid hormones and thyroid-stimulating hormone (TSH). consensus.appconsensus.appdergipark.org.tr

Bisphosphonates: Used to treat osteoporosis, drugs like alendronate have their absorption hindered by calcium. webmd.com

Antiretrovirals: The blood levels of certain antiretroviral drugs, such as dolutegravir, can be reduced due to chelation with calcium. nih.gov

Conversely, the therapeutic efficacy of certain drugs can be directly opposed by calcium. For instance, the effects of calcium channel blockers (e.g., diltiazem, clevidipine, bepridil) can be diminished by an influx of supplemental calcium. drugbank.com In the case of cardiac glycosides like digoxin, elevated calcium levels can increase the risk of arrhythmogenic and cardiotoxic events. drugbank.com

Table 1: Pharmacokinetic Interactions of Calcium with Pharmaceutical Agents

| Drug Class | Specific Examples | Interaction Mechanism | Consequence | Citations |

|---|---|---|---|---|

| Antibiotics (Tetracyclines) | Doxycycline, Minocycline, Tetracycline | Chelation in the GI tract, forming insoluble complexes | Reduced antibiotic absorption and efficacy | livestrong.comwbcil.comgreensoft.mnwebmd.com |

| Antibiotics (Quinolones) | Ciprofloxacin, Levofloxacin | Chelation in the GI tract, forming insoluble complexes | Reduced antibiotic absorption and efficacy | jptcp.comwebmd.comnih.govdrugbank.com |

| Thyroid Hormones | Levothyroxine, Liothyronine | Interference with gastrointestinal absorption | Reduced therapeutic effect, potential for hypothyroidism | webmd.comconsensus.appaugustahealth.comconsensus.appgoodrx.com |

| Bisphosphonates | Alendronate | Decreased absorption | Reduced efficacy in treating bone density loss | webmd.com |

| Antiretrovirals | Dolutegravir | Chelation | Reduced blood levels of the drug | nih.gov |

| Calcium Channel Blockers | Diltiazem, Bepridil, Clevidipine | Pharmacodynamic antagonism | Decreased therapeutic efficacy of the drug | drugbank.com |

| Cardiac Glycosides | Digoxin, Digitoxin | Potentiation of cellular effects | Increased risk of cardiotoxicity and arrhythmia | drugbank.com |

This compound can modulate cellular signaling through both its components.

Calcium (Ca²⁺) is a fundamental second messenger involved in countless intracellular signaling cascades. drugbank.com It regulates processes from muscle contraction and neurotransmitter release to gene transcription and cell proliferation. drugbank.comlongdom.org

The aspartate component, specifically L-aspartate, is an established agonist for the N-methyl-D-aspartate (NMDA) receptor, a subtype of ionotropic glutamate (B1630785) receptors crucial for excitatory synaptic transmission in the central nervous system. jneurosci.orgwikipedia.org The NMDA receptor functions as a "coincidence detector," requiring both glutamate (or an agonist like aspartate) and a co-agonist (glycine or D-serine) to bind, as well as depolarization of the neuronal membrane to relieve a magnesium ion (Mg²⁺) block. wikipedia.org

Upon activation, the NMDA receptor channel opens, demonstrating high permeability to Ca²⁺ ions. longdom.orgwikipedia.org Therefore, the aspartate from this compound can directly stimulate NMDA receptors, promoting a significant influx of calcium into neurons. wustl.edu This influx then triggers a cascade of calcium-dependent signaling pathways that are critical for synaptic plasticity, the cellular mechanism underlying learning and memory. longdom.orgjneurosci.org

This dual mechanism suggests that this compound can interact with drugs that target these pathways:

NMDA Receptor Antagonists: Drugs like ketamine, which block the NMDA receptor channel, produce effects that could theoretically be modulated by an NMDA agonist like aspartate. nih.gov

Nutritional and Environmental Modulators Affecting this compound Action

The bioavailability and physiological action of this compound are not solely determined by interactions with pharmaceuticals but are also significantly influenced by other dietary and environmental factors.

The absorption of minerals in the gastrointestinal tract is a competitive process, often utilizing shared transporters. Consequently, the presence of high concentrations of one mineral can inhibit the absorption of another.

Iron: There is a well-documented antagonistic relationship between calcium and iron absorption. High calcium intake, from supplements or diet, can significantly reduce the absorption of non-heme iron. livestrong.compharmacytimes.com Therefore, co-administration of this compound with iron supplements is generally discouraged to avoid impairing iron uptake. wbcil.compharmacytimes.com

Magnesium and Zinc: As divalent cations, magnesium (Mg²⁺) and zinc (Zn²⁺) can compete with calcium (Ca²⁺) for common absorptive pathways. While specific studies on this compound are limited, the general principle of competitive inhibition suggests that high intake levels of magnesium or zinc could potentially reduce calcium bioavailability, and vice-versa.

Sodium: High dietary sodium intake has been associated with a negative calcium balance, partly by increasing urinary calcium excretion, which can lead to bone mineral loss. core.ac.uk

Table 2: Interactions with Other Minerals and Trace Elements

| Interacting Element | Effect on Calcium | Mechanism | Citation |

|---|---|---|---|

| Iron | Decreases iron absorption | Competition for absorptive pathways | pharmacytimes.com |

| Magnesium | Potential to decrease calcium absorption | Competition for absorptive pathways (as divalent cations) | - |

| Zinc | Potential to decrease calcium absorption | Competition for absorptive pathways (as divalent cations) | - |

| Sodium | Increases calcium loss | Increases urinary excretion of calcium | core.ac.uk |

Various non-mineral dietary components can influence the absorption of the calcium moiety or modulate the signaling pathways affected by both calcium and aspartate.

Dietary Inhibitors: Certain plant-based compounds can chelate calcium in the gut, similar to some pharmaceuticals, thereby reducing its absorption. These include:

Oxalic Acid (Oxalates): Found in foods like spinach and rhubarb. drugs.com

Phytic Acid (Phytates): Found in whole grains, legumes, and nuts. drugs.com

Ethanol (B145695) (Alcohol): Chronic or high intake of ethanol can inhibit calcium absorption. apollopharmacy.in More intricately, ethanol modulates the activity of the NMDA receptor. Research shows that ethanol can enhance the calcium-dependent desensitization (CDD) of NMDA receptors. researchgate.netnih.gov This means ethanol can alter the very signaling pathway that the aspartate component of this compound activates.

Cholesterol: Cholesterol is a critical component of cell membranes and influences the function of membrane-embedded proteins like ion channels. Cholesterol levels within the neuronal membrane can modulate NMDA receptor activity. researchgate.netnih.gov Studies have shown that cholesterol depletion can abolish the calcium-dependent inhibition of NMDA receptors, demonstrating a complex interplay between this lipid, the receptor, and calcium signaling. nih.gov Furthermore, cholesterol has been found to protect against ethanol-induced inhibition of other calcium-activated channels, such as BK (large-conductance Ca²⁺-activated K⁺) channels, which are important in regulating vascular tone. escholarship.org

Table 3: Influence of Dietary Components on Calcium and Aspartate

| Dietary Component | Primary Effect | Mechanism of Action | Citations |

|---|---|---|---|

| Oxalic Acid | Decreases calcium absorption | Chelation of calcium in the gastrointestinal tract | drugs.com |

| Phytic Acid | Decreases calcium absorption | Chelation of calcium in the gastrointestinal tract | drugs.com |

| Ethanol | Inhibits calcium absorption and modulates NMDA receptor signaling | Reduces intestinal absorption; enhances calcium-dependent desensitization of NMDA receptors | apollopharmacy.inresearchgate.netnih.gov |

| Cholesterol | Modulates NMDA receptor signaling | Alters the membrane environment, affecting receptor function and calcium-dependent desensitization | researchgate.netnih.gov |

Advanced Research Methodologies and Translational Prospects for Calcium Dl Aspartate

In Vitro and Ex Vivo Models for Mechanistic Elucidation

In vitro and ex vivo models provide a foundational understanding of how Calcium DL-aspartate interacts with biological systems at the cellular and tissue levels, free from the systemic complexities of a whole organism.

Cell Culture Systems (e.g., Primary Neuronal Cultures, Hematopoietic Cell Lines)

Cell culture systems are indispensable for dissecting the direct effects of this compound on specific cell types.

Primary Neuronal Cultures: These cultures, derived directly from rodent brain tissue, are used to study the influence of the aspartate and calcium components on neuronal health and function. Research on L-aspartate in murine cortical cell cultures has demonstrated that it can induce concentration-dependent neurotoxicity. nih.gov This process is characterized by both a rapid, sodium-dependent excitotoxicity and a delayed, calcium-dependent degeneration. nih.gov The involvement of N-methyl-D-aspartate (NMDA) receptors is a key aspect of this neurotoxicity. nih.gov While these studies focus on L-aspartate, they provide a crucial framework for investigating whether this compound, which contains both D- and L-isomers, would exhibit similar effects and how the chelated calcium might modulate these outcomes. The use of fluorescent calcium indicators like fura-2 (B149405) in single striatal neurons allows for real-time measurement of intracellular calcium changes upon exposure to excitatory amino acids. jneurosci.org

Hematopoietic Cell Lines: The hematopoietic system, responsible for creating new blood cells, is regulated by intricate signaling pathways, including those involving calcium. researchgate.netwikipedia.org Hematopoietic stem cells (HSCs) are known to be influenced by extracellular calcium levels, with lower concentrations helping to maintain their undifferentiated state in culture. nih.gov Aspartate is also crucial for HSC function, particularly during periods of regeneration. nih.gov Cell lines such as UT-7 and TF-1 are instrumental in studying the effects of compounds on the proliferation and differentiation of specific hematopoietic lineages. Research using these models could elucidate whether this compound influences hematopoiesis by providing both a bioavailable source of calcium and aspartate, which is a key substrate for proliferating cells. researchgate.netnih.gov

| Cell Model | Organism of Origin | Research Focus | Key Findings Related to Components | Potential Application for this compound |

|---|---|---|---|---|

| Primary Cortical Neurons | Mouse | Neurotoxicity and Calcium Homeostasis | L-aspartate induces calcium-dependent neuronal injury via NMDA receptors. nih.gov | Assess neuroprotective or neurotoxic potential; investigate modulation of calcium signaling. |

| Hematopoietic Stem Cells (HSCs) | Mouse | Stem Cell Maintenance and Differentiation | Low extracellular calcium helps maintain the HSC state. nih.gov Aspartate synthesis is critical for HSC function during regeneration. nih.gov | Evaluate effects on HSC proliferation, differentiation, and lineage commitment. |

Organotypic Slice Preparations for Complex Tissue Studies

Organotypic slice cultures, which preserve the three-dimensional architecture and synaptic connectivity of tissues like the brain, offer an intermediate level of complexity between cell cultures and whole animal models. noropsikiyatriarsivi.comnih.gov This technique allows for the study of complex cellular interactions within a relatively intact microenvironment. noropsikiyatriarsivi.com

Hippocampal slice cultures from rats have been used to study the effects of excitatory amino acids on extracellular calcium dynamics. nih.gov Application of aspartate to the CA1 region of hippocampal slices leads to a decrease in extracellular calcium concentration, suggesting an influx of calcium into neurons. nih.gov This effect is primarily due to postsynaptic calcium entry through specific ion channels. nih.gov Organotypic models could be employed to investigate how this compound affects synaptic plasticity, neuronal network activity, and cell survival in a more physiologically relevant context than dissociated cell cultures. noropsikiyatriarsivi.comnih.gov These preparations are also valuable for studying neurodegenerative processes and potential neuroprotective interventions. nih.gov

In Vivo Animal Models for Systemic Analysis

In vivo models are essential for understanding the systemic effects of this compound, including its absorption, distribution, metabolism, and excretion (ADME), as well as its impact on complex physiological processes and behavior.

Rodent Models for Neurobiological and Behavioral Studies

Rodent models, particularly mice and rats, are widely used to assess the effects of substances on the central nervous system and behavior. nih.govyoutube.comyoutube.com Research has highlighted the significant role of D-aspartic acid in the neuroendocrine system and reproductive processes in these animals. nih.govnih.govmdpi.com Studies in rats have shown that D-aspartate can influence the synthesis and release of hormones along the hypothalamus-pituitary-gonad axis. mdpi.com

Behavioral paradigms such as the elevated plus maze, open field test, and three-chamber social interaction test are standard for evaluating anxiety-like behavior, locomotor activity, and social deficits. nih.govnih.gov Given the role of NMDA receptors (for which aspartate is a ligand) in learning, memory, and synaptic plasticity, rodent models could be used to investigate the cognitive effects of this compound administration.

Animal Models for Metabolic and Endocrine Research

The metabolic and endocrine consequences of this compound can be effectively studied in animal models. Studies on rats have demonstrated that dietary calcium levels can significantly affect body composition and lipid metabolism. nih.gov For instance, high-calcium diets have been shown to lower serum total and LDL cholesterol in rats fed a high-fat diet. nih.gov